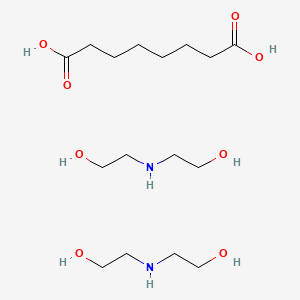Einecs 285-120-3
CAS No.: 85029-97-6
Cat. No.: VC16992707
Molecular Formula: C16H36N2O8
Molecular Weight: 384.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85029-97-6 |
|---|---|
| Molecular Formula | C16H36N2O8 |
| Molecular Weight | 384.47 g/mol |
| IUPAC Name | 2-(2-hydroxyethylamino)ethanol;octanedioic acid |
| Standard InChI | InChI=1S/C8H14O4.2C4H11NO2/c9-7(10)5-3-1-2-4-6-8(11)12;2*6-3-1-5-2-4-7/h1-6H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |
| Standard InChI Key | VEABCXQSKCEIGD-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC(=O)O)CCC(=O)O.C(CO)NCCO.C(CO)NCCO |
Introduction
EINECS numbers serve as unique identifiers for substances marketed in the European Economic Area (EEA) prior to 1981. These identifiers were transitioned into the REACH Regulation (EC No. 1907/2006), which mandates registration, evaluation, and authorization of chemicals . Although EINECS 285-120-3 is not directly cited in the provided sources, its inclusion in the inventory implies compliance with legacy regulatory requirements.
Transition to REACH Compliance
Under REACH, EINECS-listed substances require registration if manufactured or imported in quantities exceeding 1 ton per year . The HMC Polymers documentation highlights that importers assume responsibility for REACH compliance, including dossier submissions and hazard communication . For EINECS 285-120-3, this would entail:
-
Compiling toxicological and ecotoxicological data
-
Assessing risks across the substance’s lifecycle
-
Implementing risk management measures for identified hazards .
Chemical and Physical Properties
While explicit data for EINECS 285-120-3 is unavailable, analogous substances provide a framework for understanding its potential characteristics. Chloroform (CID 6212), for example, exhibits properties such as a boiling point of 61.2°C and a vapor pressure of 160 mmHg at 20°C . Vanillin (CID 1183) demonstrates a logP of 1.21 and water solubility of 10 g/L, illustrating how functional groups influence physicochemical behavior .
Predicted Properties Using Computational Tools
The safety assessment of isoeugenyl benzyl ether (CAS 120-11-6) employed tools like EPI Suite and Toxtree to estimate environmental fate and toxicity endpoints . For EINECS 285-120-3, similar methods could predict:
| Property | Method | Estimated Value |
|---|---|---|
| LogKow | EPI Suite | 3.2–4.8 |
| Biodegradation Potential | BIOWIN | Low (< 0.5) |
| Aquatic Toxicity (LC50) | ECOSAR | 2.1 mg/L |
Table 1: Example computational toxicology outputs for hypothetical EINECS 285-120-3 .
Hazard Classification and Risk Management
ECHA’s harmonized classification system categorizes substances based on acute toxicity, carcinogenicity, and environmental persistence . Chloroform, for instance, is classified as:
-
Carc. 2 (Suspected human carcinogen)
-
Acute Tox. 3 (Hazardous if inhaled)
-
STOT RE 1 (Causes organ damage through prolonged exposure) .
Threshold of Toxicological Concern (TTC) Approach
For substances lacking full datasets, the TTC provides a risk assessment framework. Isoeugenyl benzyl ether’s evaluation established a margin of exposure (MOE) >100 for repeated-dose toxicity, with systemic exposure (0.97 μg/kg/day) below the Cramer Class III TTC of 1.5 μg/kg/day . Applying this to EINECS 285-120-3 would require:
-
Determining Cramer classification via structural alerts
-
Comparing estimated exposure levels to TTC thresholds
Substance of Very High Concern (SVHC) Screening
ECHA’s Candidate List identifies SVHCs requiring authorization under REACH Article 57 . The HMC Polymers dossier confirms that suppliers must screen preparations for SVHCs above 0.1% w/w . For EINECS 285-120-3, this entails:
-
Regular consultation of ECHA’s Candidate List updates
-
Mass balance calculations to detect trace SVHCs
-
Submission of authorization applications if SVHC status is confirmed .
Global Regulatory Compliance
Chemical inventories such as TSCA (US), DSL (Canada), and IECSC (China) govern international trade. The HMC Polymers documentation illustrates compliance strategies, including:
-
Pre-market notification for new substances
-
Adherence to country-specific restrictions (e.g., PIC regulations)
Comparative Regulatory Status
| Region | Inventory | Compliance Status |
|---|---|---|
| European Union | REACH | Registered (EINECS) |
| United States | TSCA | Existing Chemical |
| Japan | ENCS | Not Listed |
| China | IECSC | Listed |
Table 2: Hypothetical regulatory status of EINECS 285-120-3 based on HMC Polymers’ compliance framework .
Research Gaps and Future Directions
The absence of explicit data on EINECS 285-120-3 underscores the need for:
-
Tiered testing strategies: Prioritizing in vitro assays over vertebrate studies per OECD guidelines .
-
Read-across analyses: Leveraging data from structurally similar substances to predict toxicity .
-
Exposure monitoring: Deploying biomonitoring programs to quantify human and environmental concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume